![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-メチル-[1,4]ジアゼパン CAS No. 1374130-05-8](/img/structure/B1377953.png)
(R)-1-Boc-2-メチル-[1,4]ジアゼパン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Boc-2-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. The compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various biologically active molecules.
科学的研究の応用
®-1-Boc-2-methyl-[1,4]diazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-methyl-[1,4]diazepane typically involves the intramolecular cyclization of suitable precursors. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process provides high enantioselectivity and yields optically pure ®-1-Boc-2-methyl-[1,4]diazepane .
Industrial Production Methods
Industrial production of ®-1-Boc-2-methyl-[1,4]diazepane often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of solid-phase synthesis also facilitates the incorporation of various functional groups, enhancing the versatility of the compound for further applications .
化学反応の分析
Types of Reactions
®-1-Boc-2-methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive conditions often involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted diazepanes, depending on the specific reagents and conditions used .
作用機序
The mechanism of action of ®-1-Boc-2-methyl-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in various biochemical pathways. The compound’s chiral nature also contributes to its selective binding to target molecules, influencing its biological activity .
類似化合物との比較
Similar Compounds
(S)-1-Boc-2-methyl-[1,4]diazepane: The enantiomer of ®-1-Boc-2-methyl-[1,4]diazepane, with similar chemical properties but different biological activities.
1,4-Diazepane: The parent compound without the Boc protecting group, which is less stable and more reactive.
1,4-Benzodiazepine: A structurally related compound with a benzene ring fused to the diazepane ring, commonly used in pharmaceuticals like diazepam.
Uniqueness
®-1-Boc-2-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group. These features enhance its stability and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its versatility and wide range of applications in various fields further distinguish it from other similar compounds .
特性
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
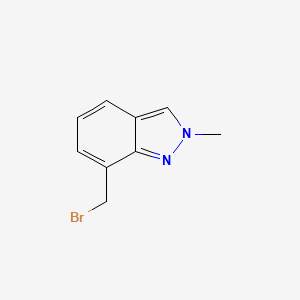
![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)
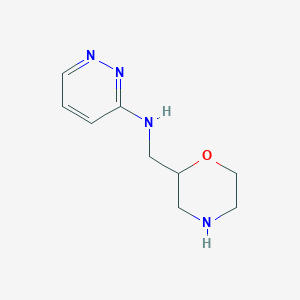
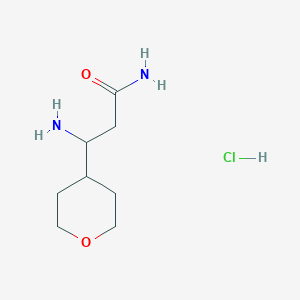
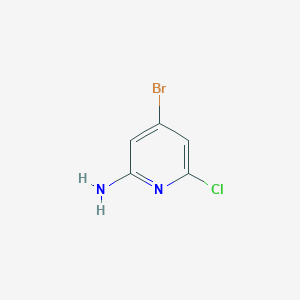

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)
![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1377885.png)
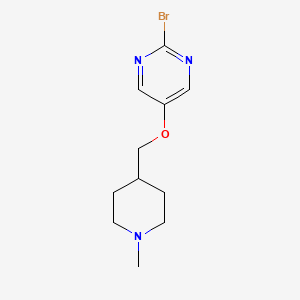


![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)
